5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine
Overview
Description
The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties such as melting point, boiling point, solubility, and density, and chemical properties such as reactivity, stability, and acidity/basicity.Scientific Research Applications
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including compounds structurally related to 5-(4-ethylphenyl)-3-hydrazinyl-1,2,4-triazine, has demonstrated significant antimicrobial activities. These compounds have been synthesized and tested against various microorganisms, showing good to moderate efficacy. The antimicrobial properties are attributed to the structural framework of the 1,2,4-triazole and its derivatives, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Epoxy Resin Curing Agents
A study focused on novel piperazinylo bisaryl hydrazino-s-triazine derivatives, including structural analogs of 5-(4-ethylphenyl)-3-hydrazinyl-1,2,4-triazine, explored their use as epoxy resin curing agents. These compounds have been employed to cure epoxy resins, enhancing the mechanical properties of the resulting materials. The research highlights the versatility of triazine derivatives in industrial applications, particularly in improving epoxy resin systems' performance (J. Chaudhari, 2009).
Anticancer and Antibacterial Agents
Further studies have synthesized and evaluated the biological activities of triazine derivatives, revealing anticancer and antibacterial potential. These compounds, related to the core structure of 5-(4-ethylphenyl)-3-hydrazinyl-1,2,4-triazine, have shown effectiveness against specific cancer cell lines and microbial strains. The research underscores the therapeutic potential of triazine derivatives in medicinal chemistry for developing new treatment options (Astakhina et al., 2016).
Anti-Influenza Virus Activity
One study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, demonstrating significant anti-influenza A virus activity. These findings suggest the potential of triazine and pyrazole derivatives, related to 5-(4-ethylphenyl)-3-hydrazinyl-1,2,4-triazine, in developing antiviral drugs, particularly against the H5N1 subtype of the influenza virus (Hebishy et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves predicting or suggesting future research directions, potential applications, or improvements to the synthesis method.
properties
IUPAC Name |
[5-(4-ethylphenyl)-1,2,4-triazin-3-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-8-3-5-9(6-4-8)10-7-13-16-11(14-10)15-12/h3-7H,2,12H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTORDBDRTYVRHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=NC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650896 | |
Record name | 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
CAS RN |
915924-89-9 | |
Record name | 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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